Furan-2-carbonyl azide

Physical Organic Chemistry Reaction Kinetics Heterocyclic Synthesis

Furan-2-carbonyl azide (CAS 20762-98-5) is a heteroaroyl azide designed for Curtius rearrangement into furan-2-isocyanate. Its rearrangement kinetics (β=371 K) differ markedly from benzoyl or thenoyl analogs, so direct substitution compromises reproducibility. The resulting isocyanate enables 2-amido furan libraries with unique hydrogen-bonding profiles. This monomer also supports bio-based polymer research. Procure this specific, QC-certified (NMR/HPLC/GC) ≥95% azide to maintain scaffold integrity and apply established literature conditions without re-optimization.

Molecular Formula C5H3N3O2
Molecular Weight 137.1 g/mol
CAS No. 20762-98-5
Cat. No. B1273532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carbonyl azide
CAS20762-98-5
Molecular FormulaC5H3N3O2
Molecular Weight137.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)N=[N+]=[N-]
InChIInChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H
InChIKeyYKSPDHDZLUZVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-carbonyl Azide (CAS 20762-98-5): Technical Specifications and Procurement Baseline


Furan-2-carbonyl azide (CAS 20762-98-5), also referred to as 2-furoyl azide, is a heteroaroyl azide with the molecular formula C₅H₃N₃O₂ and a molecular weight of 137.09 g/mol [1]. This compound features a furan ring substituted at the 2-position with a carbonyl azide functional group [1]. Commercial suppliers typically offer this compound at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . Furan-2-carbonyl azide serves primarily as a precursor for the generation of furan-2-isocyanate via the thermal Curtius rearrangement, a transformation that enables the synthesis of diverse 2-amido substituted furans [2].

Why Substituting Furan-2-carbonyl Azide (CAS 20762-98-5) with Benzoyl Azide or Other Heteroaroyl Azides Compromises Reaction Outcomes


Acyl azides as a class undergo the Curtius rearrangement to yield isocyanates; however, the kinetics and activation parameters of this transformation vary markedly with the electronic and resonance characteristics of the parent aromatic ring [1]. Unsubstituted 2-furoyl azide exhibits reactivity that directly parallels the resonance energy of the furan ring, distinguishing it from benzoyl azide, 2-thenoyl azide, and 2-pyrroyl azide in terms of rearrangement rate and isokinetic behavior [1]. Furthermore, the resulting furan-2-isocyanate possesses distinct electrophilic character and downstream reactivity compared to phenyl isocyanate or thienyl isocyanate, which alters both the efficiency and scope of subsequent trapping reactions with nucleophiles or organometallic reagents [2]. Consequently, substituting furan-2-carbonyl azide with a structurally similar acyl azide cannot be performed without re-optimizing reaction conditions and accepting altered product profiles, making compound-specific procurement essential for reproducible synthetic outcomes.

Furan-2-carbonyl Azide (CAS 20762-98-5): Quantified Differentiation Evidence for Scientific Procurement


Comparative Curtius Rearrangement Kinetics: Furan-2-carbonyl Azide Reactivity Aligns with Furan Resonance Energy

Kinetic studies of the thermal Curtius rearrangement in toluene demonstrate that the reactivity of unsubstituted 2-furoyl azide parallels the resonance energy of the furan parent ring [1]. The study compared set A (5-substituted 2-furoyl azides, 2-thenoyl azides, and 2-pyrroyl azide) with set B (p-substituted benzoyl azides and pyridinemonocarbonyl azides) [1]. Based on activation energy (ΔE≠) and activation entropy (ΔS≠) analysis, the isokinetic temperature (β) for set A was determined to be 371 K, whereas set B exhibited a lower β of 353 K, indicating distinct reaction mechanisms or transition-state solvation effects between the heteroaroyl and benzoyl systems [1]. This class-level kinetic differentiation establishes that furan-2-carbonyl azide cannot be treated as kinetically equivalent to benzoyl azide or pyridinecarbonyl azides under identical thermal conditions.

Physical Organic Chemistry Reaction Kinetics Heterocyclic Synthesis

Unique Downstream Synthetic Utility: Furan-2-carbonyl Azide Enables Direct 2-Amido Furan Synthesis via In Situ Isocyanate Trapping

Furan-2-carbonyl azide undergoes thermolysis in a 2:1 benzene/toluene mixture to generate furan-2-isocyanate in situ via Curtius rearrangement [1]. This reactive isocyanate intermediate can be trapped with various organometallic reagents to yield 2-amido substituted furans, a transformation documented in primary research with a representative isolated yield of 54% for N-furan-2-yl-2-methyl-butyramide following reaction with a sec-butyllithium-derived cuprate [1]. In contrast, benzoyl azide under thermal Curtius conditions generates phenyl isocyanate, which yields benzamide derivatives structurally and electronically distinct from furan-based amides [2]. The furan heterocycle confers different hydrogen-bonding capacity, polarity, and metabolic stability to the resulting amidofuran products compared to phenyl-derived benzamides.

Synthetic Methodology Heterocyclic Chemistry Amide Bond Formation

Bio-Based Polymer Precursor Differentiation: Furan-2-carbonyl Azide Enables Renewable High-Performance Monomer Synthesis

Furan-2-carbonyl azide is explicitly identified as a key monomer precursor in a U.S. Department of Defense technical report focused on developing high-performance furan-based polymers analogous to Kevlar, nylon, and epoxy systems [1]. The furan scaffold is derived from furfural, which is obtained via catalytic decarbonylation of hemicellulose-derived xylose, establishing a renewable biomass-to-monomer pathway [1]. In contrast, benzoyl azide and other aroyl azides lack an established bio-based feedstock route and are typically derived from petroleum-based benzene chemistry. Furan-2-carbonyl azide was prepared, purified using extraction methods, and characterized by NMR spectroscopy, demonstrating suitability for polymer-grade monomer applications [1].

Polymer Chemistry Bio-Based Materials Sustainable Synthesis

Furan-2-carbonyl Azide (CAS 20762-98-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of 2-Amido Substituted Furan Libraries for Medicinal Chemistry SAR Studies

Based on documented methodology [1], furan-2-carbonyl azide undergoes thermolysis in 2:1 benzene/toluene to generate furan-2-isocyanate, which can be trapped with diverse organometallic nucleophiles including sec-butyllithium-derived cuprates, Grignard reagents, and organolithium species. This route provides direct access to 2-amido substituted furans, a scaffold class with distinct hydrogen-bonding properties and polarity compared to benzamides derived from benzoyl azide. Researchers building furan-containing compound libraries for structure-activity relationship (SAR) studies should procure this specific azide rather than generic alternatives to ensure scaffold integrity. [1]

Preparation of Furan-Containing Carbamates and Ureas via Isocyanate Intermediates

The thermal Curtius rearrangement of furan-2-carbonyl azide cleanly generates furan-2-isocyanate, which can be trapped with alcohols to yield carbamates or with amines to yield ureas [1]. The kinetic differentiation between furan-2-carbonyl azide (β = 371 K) and benzoyl azide systems (β = 353 K) [2] indicates that optimal rearrangement temperatures and reaction times must be tailored specifically to the furan system. Procuring furan-2-carbonyl azide rather than substituting with other acyl azides ensures that established literature conditions can be applied directly without kinetic re-characterization. [1] [2]

Bio-Based High-Performance Polymer Monomer Development

Furan-2-carbonyl azide has been validated as a monomer precursor in the synthesis of high-performance furan-based polymers targeting properties analogous to Kevlar, nylon, and epoxy systems [3]. The furan scaffold is derived from renewable furfural (via hemicellulose/xylose), offering a bio-based alternative to petroleum-derived aromatic monomers [3]. Procurement of this compound supports research programs focused on sustainable polymer chemistry, bio-based materials development, and renewable monomer synthesis pathways. The compound was prepared and characterized at purity levels suitable for polymerization studies [3]. [3]

Reaction Condition Optimization and Kinetic Studies of Heteroaroyl Azide Rearrangements

For physical organic chemistry investigations requiring comparative kinetic analysis, furan-2-carbonyl azide serves as a benchmark unsubstituted 2-furoyl azide for evaluating substituent effects on Curtius rearrangement rates and activation parameters [2]. The established isokinetic temperature (β = 371 K for the heteroaroyl set) provides a reference point against which 5-substituted furoyl azides, thenoyl azides, and pyrroyl azides can be compared [2]. Procurement of high-purity furan-2-carbonyl azide (standard 95% purity with NMR/HPLC/GC QC) ensures reproducible kinetic data generation. [2]

Technical Documentation Hub

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